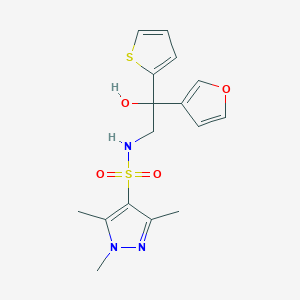

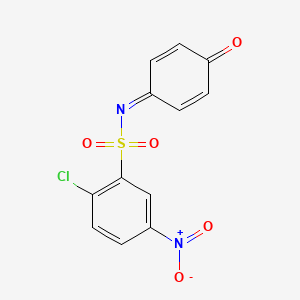

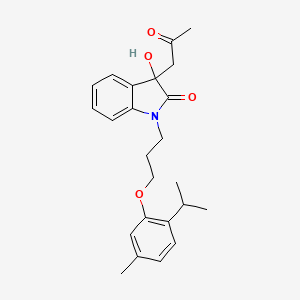

2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide” is a chemical compound that belongs to a class of compounds known as N-substituted quinone imines . These compounds are known for their biological activity and are often used in the synthesis of insecticides .

Synthesis Analysis

The synthesis of such compounds involves the halogenation and hydrohalogenation of the corresponding quinone imines . For instance, N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides were synthesized by hydrohalogenation of the quinone imines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 4-oxocyclohexa-2,5-dien-1-ylidene structure . This structure is a key feature of N-substituted quinone imines .Applications De Recherche Scientifique

Antifungal Applications

A study on the synthesis of novel azetidin-2-ones derivatives, including compounds structurally related to 2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship (SAR) trend (Gupta & Halve, 2015).

Antitumor Activity

Research on the synthesis and in vitro antitumor activity of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has identified compounds with remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, showcasing the therapeutic potential of these sulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibitors

Compounds with structures related to this compound have been explored as inhibitors of carbonic anhydrase (CA), with specific focus on targeting tumor-associated isoforms IX and XII. These studies suggest the potential for designing bioreductive inhibitors specifically targeting hypoxic tumors (D'Ambrosio et al., 2008).

Safety and Hazards

While the specific safety and hazards of “2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide” are not detailed in the available resources, it’s important to note that quinone imines can cause a variety of harmful effects . They are responsible for cytotoxicity, immunotoxicity, and carcinogenesis .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit insecticidal and fungicidal activities , suggesting that their targets may be specific enzymes or proteins in insects and fungi.

Mode of Action

It’s known that similar compounds interact with their targets, leading to disruption of essential biological processes, which could result in the death of insects or inhibition of fungal growth .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may interfere with the normal functioning of certain biochemical pathways in insects and fungi, leading to their death or growth inhibition .

Result of Action

The compound has been found to exhibit high fungicidal activity . Similar compounds cause a high percentage of insects to die and inhibit the growth and development of certain fungi . This suggests that the molecular and cellular effects of the compound’s action result in the death of insects and inhibition of fungal growth.

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O5S/c13-11-6-3-9(15(17)18)7-12(11)21(19,20)14-8-1-4-10(16)5-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXCXUDNZPAWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)